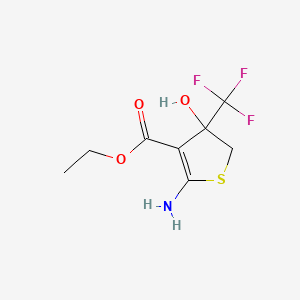
ethyl 5-amino-3-hydroxy-3-(trifluoromethyl)-2H-thiophene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-3-hydroxy-3-(trifluoromethyl)-2H-thiophene-4-carboxylate is a thiophene derivative characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-3-hydroxy-3-(trifluoromethyl)-2H-thiophene-4-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-amino-3-hydroxy-3-(trifluoromethyl)-2H-thiophene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Ester or ether derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the molecule, making it valuable in various synthetic pathways.
Biology: Ethyl 5-amino-3-hydroxy-3-(trifluoromethyl)-2H-thiophene-4-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine: The compound's biological activity has been explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties, among others.
Industry: In the industrial sector, this compound can be used as a building block for the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which ethyl 5-amino-3-hydroxy-3-(trifluoromethyl)-2H-thiophene-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Ethyl 5-amino-3-hydroxy-2H-thiophene-4-carboxylate: Lacks the trifluoromethyl group.
Ethyl 5-amino-3-(trifluoromethyl)-2H-thiophene-4-carboxylate: Lacks the hydroxyl group.
Ethyl 5-amino-3-hydroxy-3-(chloromethyl)-2H-thiophene-4-carboxylate: Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness: Ethyl 5-amino-3-hydroxy-3-(trifluoromethyl)-2H-thiophene-4-carboxylate stands out due to the presence of both the trifluoromethyl and hydroxyl groups, which contribute to its enhanced stability and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
ethyl 5-amino-3-hydroxy-3-(trifluoromethyl)-2H-thiophene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3S/c1-2-15-6(13)4-5(12)16-3-7(4,14)8(9,10)11/h14H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHFTJJIUZVOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SCC1(C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2962373.png)

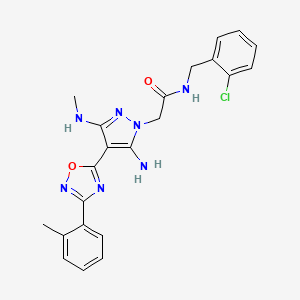
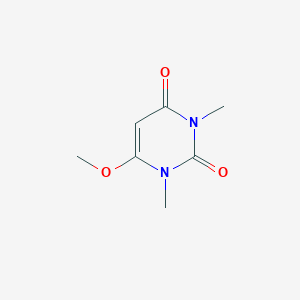
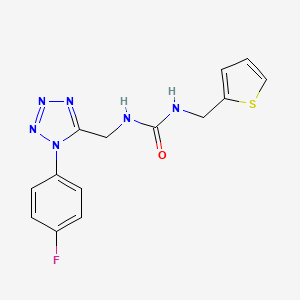
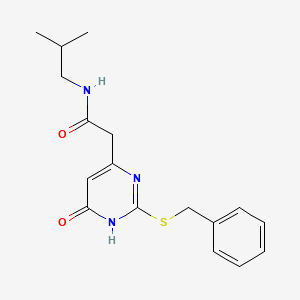
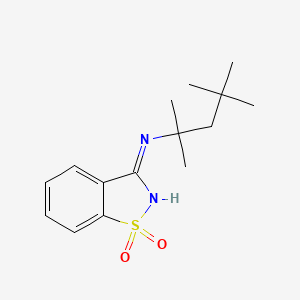
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2962382.png)
![N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B2962383.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2962384.png)
![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2962386.png)
![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+](/img/structure/B2962387.png)
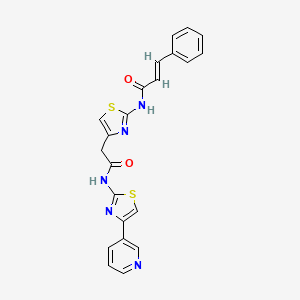
![N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2962392.png)
